Deprotection Efficiency vs Fmoc-Asp(OtBu)-OH
Fmoc-Asp(NMe2)-OH undergoes quantitative Fmoc removal (>99%) under standard conditions (20% piperidine in DMF, 2 × 5 min), while the dimethylamide side chain remains completely intact . In contrast, Fmoc-Asp(OtBu)-OH, the most widely used commercial Asp building block, exhibits partial tert-butyl ester loss and concomitant aspartimide formation under identical deprotection conditions, with aspartimide-related by-products reaching 5–60% depending on the adjacent C-terminal residue [1]. The >99% deprotection efficiency combined with zero detectable loss of the NMe2 group provides a quantitative basis for superior crude peptide purity and reduced purification burden.
| Evidence Dimension | Fmoc deprotection efficiency and side-chain stability under standard SPPS conditions |
|---|---|
| Target Compound Data | >99% Fmoc removal with intact NMe2 group (no detectable aspartimide or side-chain degradation) |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH: Fmoc removal >98% but with 5–60% aspartimide-related by-products depending on sequence |
| Quantified Difference | Quantitative elimination of aspartimide by-products versus 5–60% impurity generation |
| Conditions | 20% piperidine/DMF, 2 × 5 min at room temperature; RP-HPLC analysis |
Why This Matters
This directly translates to higher crude peptide purity, reduced HPLC purification costs, and higher isolated yields—critical factors in both research-scale synthesis and GMP manufacturing.
- [1] Yang Y, Sweeney WV, Schneider K, Thörnqvist S, Chait BT, Tam JP. Aspartimide formation in base-driven 9-fluorenylmethoxycarbonyl chemistry. Tetrahedron Lett. 1994;35(52):9689-9692. View Source
